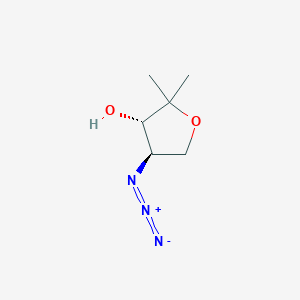![molecular formula C12H9F3N2O2 B2407002 2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide CAS No. 400087-16-3](/img/structure/B2407002.png)
2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as TFAOMA and is a white powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Anticancer Applications : N-substituted acetamides, similar to the compound , have been synthesized and evaluated for anticancer properties. For instance, 5-methyl-4-phenyl thiazole derivatives exhibited selectivity and apoptosis-inducing potential against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Chemical Synthesis and Characterization
- Crystalline Forms and Synthesis : Research has focused on different crystalline forms of related compounds, such as the synthesis of specific forms for better absorption and effectiveness in treating diseases like asthma and chronic obstructive pulmonary disease (Norman, 2013).
Insecticidal Activity
- Insecticide Development : Certain acetamide derivatives have been synthesized and tested for insecticidal activity, demonstrating efficacy against pests like root-knot nematode (Samaritoni, Babcock, Schlenz, & Johnson, 1999).
Antimicrobial Activity
- Developing Antimicrobial Agents : Studies have been conducted to synthesize and test N-substituted acetamides for their potential as antimicrobial agents, showing effectiveness against bacteria and fungi (Baviskar, Khadabadi, & Deore, 2013).
Radiotracer Development
- PET Imaging : N-substituted acetamides have been developed as novel radiotracers for positron emission tomography (PET) imaging in studies of the brain, particularly in detecting neuroinflammation (Fujinaga et al., 2018).
Chemotherapy Research
- Anticancer Compound Synthesis : Research includes the synthesis of N-aryl substituted phenyl acetamide analogs and their evaluation in inhibiting cancer cell lines, demonstrating significant potential in chemotherapy (Kumar et al., 2019).
Antibacterial Agents
- Development of Antibacterial Compounds : Novel fluorinated pyrazolo-1,2,3-triazole hybrids have been synthesized and evaluated as potential antibacterial agents, demonstrating noteworthy activity against various bacterial strains (Emmadi et al., 2015).
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)11(18)16-7-9-6-10(17-19-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPAAXBLRDTOQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406925.png)



![5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2406932.png)




